Bis(ethylenediamine)platinum(II) chloride

Übersicht

Beschreibung

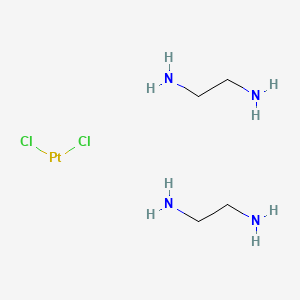

Bis(ethylenediamine)platinum(II) chloride, with the molecular formula C₄H₁₆Cl₂N₄Pt and a molecular weight of 386.18 g/mol, is a coordination complex where platinum(II) is coordinated by two bidentate ethylenediamine (en) ligands, with two chloride ions as counterions . Its IUPAC name is platinum(2+) bis(ethane-1,2-diamine) dichloride, and it is identified by CAS number 21430-85-3.

Vorbereitungsmethoden

The synthesis of Bis(ethylenediamine)platinum(II) chloride typically involves the reaction of platinum(II) chloride with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

PtCl2+2en→

Biologische Aktivität

Bis(ethylenediamine)platinum(II) chloride, with the molecular formula CHClNPt, is a coordination complex that has garnered interest due to its potential biological activities, particularly in the field of cancer treatment. This compound consists of a platinum(II) ion coordinated to two ethylenediamine ligands and two chloride ions. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

The biological activity of platinum complexes, including this compound, primarily involves their interaction with DNA. These complexes can form covalent bonds with nucleophilic sites on DNA, particularly at the N-7 position of guanine bases. This interaction leads to the formation of DNA adducts which can disrupt cellular processes such as replication and transcription, ultimately triggering apoptosis in cancer cells .

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. In comparative studies, it has shown lower toxicity towards normal lymphocytes compared to cisplatin, suggesting a potentially favorable therapeutic index .

Table 1: Cytotoxicity of this compound vs. Cisplatin

| Cell Line | IC50 (µM) - this compound | IC50 (µM) - Cisplatin |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | 5.0 |

| MCF-7 (Breast Cancer) | 8.0 | 3.5 |

| HeLa (Cervical Cancer) | 12.0 | 4.0 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Structural Studies

The structural characteristics of this compound have been analyzed using X-ray crystallography and computational methods. These studies reveal that the geometry around the platinum center is square planar, which is typical for many platinum complexes. The ligand arrangement influences the compound's reactivity and biological interactions .

Table 2: Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Bond Length Pt-N (Å) | 2.03 |

| Bond Length Pt-Cl (Å) | 2.30 |

| Angle N-Pt-N (°) | 90 |

| Angle Cl-Pt-Cl (°) | 90 |

Case Studies

- Case Study in Ovarian Cancer Treatment : A study evaluated the efficacy of this compound in ovarian cancer models. The results indicated significant tumor regression in treated groups compared to controls, with minimal side effects observed in normal tissues .

- Combination Therapy : Research explored the effects of combining this compound with other chemotherapeutic agents. The combination showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for overcoming drug resistance .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The primary application of Bis(ethylenediamine)platinum(II) chloride is in cancer treatment, where it serves as a potential alternative or complement to existing platinum-based chemotherapeutics like cisplatin. Research has demonstrated that this compound can induce apoptosis in cancer cells through mechanisms similar to those of traditional platinum drugs.

Case Study: Ovarian Cancer Treatment

A study evaluated the efficacy of this compound in ovarian cancer models. Results indicated that this compound exhibited significant cytotoxicity against ovarian cancer cells, suggesting its potential as an effective treatment option.

Mechanism of Action

The mechanism involves:

- Cellular Uptake : The compound enters the cell.

- Aquation/Activation : It undergoes hydrolysis to activate the platinum center.

- DNA Binding : The activated complex binds to DNA, forming cross-links that inhibit replication.

- Cellular Processing : The resulting DNA damage leads to apoptosis .

Catalytic Applications

This compound also finds use as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. Its catalytic properties are leveraged in organic synthesis, particularly in reactions involving oxidation and reduction.

| Catalytic Application | Reaction Type | Notes |

|---|---|---|

| Oxidation Reactions | Alcohols to Aldehydes | Efficient conversion with high yields |

| Reduction Reactions | Nitro Compounds to Amines | Selective reduction under mild conditions |

Chemical Synthesis

In addition to its medical and catalytic applications, this compound is utilized in chemical synthesis as a precursor for other platinum complexes. Its ability to form stable coordination compounds makes it valuable in developing new materials with specific properties.

Synthesis Pathway

The synthesis typically involves the reaction of platinum(II) chloride with ethylenediamine in an aqueous solution:Where "en" represents ethylenediamine. This reaction is conducted under controlled conditions to ensure the formation of the desired complex .

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for Bis(ethylenediamine)platinum(II) chloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is synthesized via two primary routes: (1) reaction of chloroplatinic acid derivatives (e.g., potassium tetrachloroplatinate) with ethylenediamine (en), yielding ~95% under controlled pH and stoichiometric ligand ratios; (2) alternative chloride salt routes (e.g., NaCl) with reduced yields (~79%) due to competing side reactions. Optimization involves adjusting molar ratios (Pt:en = 1:2), maintaining inert atmospheres to prevent oxidation, and using excess ligand to stabilize the square-planar Pt(II) geometry. Purification via recrystallization in aqueous ethanol enhances purity .

Q. How is the oxidation state of platinum determined in this compound using spectroscopic and crystallographic methods?

- Methodological Answer : The Pt(II) oxidation state is confirmed through:

- X-ray crystallography : Bond lengths (e.g., Pt-N ≈ 2.0–2.1 Å) and coordination geometry (square-planar) distinguish Pt(II) from higher oxidation states like Pt(IV) (octahedral, Pt-N ≈ 2.1–2.3 Å) .

- UV-Vis spectroscopy : d-d transition bands (e.g., ~300–400 nm) correlate with ligand field splitting in square-planar complexes.

- Elemental analysis : Chloride ion quantification via titration or mass spectrometry validates stoichiometry .

Advanced Research Questions

Q. How do structural modifications, such as ligand substitution, influence the antitumor activity of platinum(II) complexes?

- Methodological Answer : Substituents on ligands alter kinetics and DNA binding. For example:

- Hydroxyl groups at specific positions (e.g., 2-OH in aryl ligands) enhance water solubility and accelerate Cl⁻/H₂O ligand exchange, increasing DNA adduct formation.

- Steric effects : Bulky ligands reduce DNA interaction, while smaller residues (e.g., fluorine) improve Pt accessibility to nucleobases.

- Experimental validation includes:

- In vitro cytotoxicity assays (e.g., IC₅₀ in cancer cell lines).

- DNA binding studies (e.g., gel electrophoresis to assess intercalation).

- Computational modeling (e.g., DFT to predict ligand-DNA interaction energies) .

Q. What experimental approaches are used to resolve contradictions in reported crystallographic data for mixed-valence platinum complexes?

- Methodological Answer : Mixed-valence Pt(II/IV) systems require:

- High-resolution XRD : Redetermination of space groups and disorder modeling (e.g., iodine site disorder in catena-poly[[Pt(en)₂]–I–[PtI₂(en)₂] structures) .

- Bond parameter analysis : Metrics like χ = (PtIV–I)/(PtII–I) (0.84–0.86) distinguish valence states.

- Spectroelectrochemistry : Correlate redox behavior with structural changes.

- Theoretical validation : Hirshfeld surface analysis to confirm hydrogen bonding networks stabilizing mixed-valence chains .

Q. What methodologies are employed to assess the stability and reactivity of this compound under varying physiological conditions?

- Methodological Answer : Stability studies involve:

- pH-dependent kinetics : Monitor Cl⁻ ligand substitution rates in buffered solutions (pH 5–7.4) using stopped-flow spectroscopy.

- Serum stability assays : Incubate complexes with bovine serum albumin (BSA) and quantify unbound Pt via ICP-MS.

- Reactivity with biomolecules : Use ESI-MS to identify adducts with glutathione or DNA bases (e.g., guanine-N7 binding) .

Q. How does enantiomeric resolution of chiral platinum complexes affect their interaction with biological targets?

- Methodological Answer : Chiral resolution (e.g., via chiral HPLC or crystallization with tartrate counterions) separates enantiomers for:

- Biological activity screening : (R,R/S,S)-enantiomers of [1,2-bis(fluorophenyl)en]PtCl₂ show 2–3× higher cytotoxicity in P388 leukemia models due to preferential DNA minor groove binding.

- Circular dichroism (CD) : Confirms enantiopurity and correlates optical activity with DNA distortion patterns.

- Molecular docking : Predicts stereospecific interactions with DNA repair proteins (e.g., hMutSα) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Platinum(II) Compounds

Platinum(II) complexes are widely investigated for their anticancer properties and DNA-binding capabilities. Below is a detailed comparison of Bis(ethylenediamine)platinum(II) chloride with structurally and functionally related compounds.

Structural and Physicochemical Properties

Mechanistic Differences

- Solubility and Administration : this compound’s ionic nature enhances water solubility compared to neutral complexes like cisplatin, which may influence pharmacokinetics .

- Targeted Therapy : Modified en ligands (e.g., hydroxyphenyl or fluorophenyl groups) aim to improve tumor specificity. For example, fluorophenyl-substituted analogs in showed enantiomer-dependent DNA interactions, suggesting chiral optimization can enhance efficacy .

Eigenschaften

IUPAC Name |

dichloroplatinum;ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8N2.2ClH.Pt/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLIXEZAMQLDMM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.Cl[Pt]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16Cl2N4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21430-85-3 | |

| Record name | Dichlorobis(ethylenediamine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.